Technical Guide: Chemical Properties and Synthetic Strategy of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
Technical Guide: Chemical Properties and Synthetic Strategy of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a 5-aminopyrazole core. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Specifically, the 5-aminopyrazole (5AP) class of compounds has been extensively investigated for its therapeutic potential, showing promise as kinase inhibitors, anticancer, anti-inflammatory, and antibacterial agents. This document provides a detailed overview of the known chemical properties, a proposed synthetic protocol, and the potential biological relevance of this compound based on the activities of structurally related molecules.
Chemical and Physical Properties
The fundamental chemical identifiers for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile are well-established. However, specific experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | N/A |
| CAS Number | 61255-82-1 | |
| Synonym | 5-Amino-1-(2-cyanoethyl)-3-methylpyrazole | |
| Molecular Formula | C₇H₁₀N₄ | |
| Molecular Weight | 150.18 g/mol | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| InChIKey | GLVQDYSGMRVBBV-UHFFFAOYSA-N |
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation of the compound. While complete datasets are not publicly available, a reference to a ¹³C NMR spectrum exists.
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¹³C NMR (Solvent: DMSO-d6): A ¹³C NMR spectrum has been documented in the literature, which can serve as a reference for structural verification. The referenced publication is S.A. Komykhov, et al., Journal of Heterocyclic Chemistry, 42, 1111 (2005).
Proposed Synthesis and Experimental Protocol
The structure of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile lends itself to a straightforward synthesis via a Michael addition reaction, specifically the cyanoethylation of the precursor 3-amino-5-methylpyrazole. This reaction involves the addition of the pyrazole's ring nitrogen to acrylonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is a general procedure for the N-cyanoethylation of an aminopyrazole and may require optimization for this specific substrate.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 equivalent) in a suitable solvent such as dioxane or ethanol.
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Catalyst Addition: Add a catalytic amount of a base. A phase-transfer catalyst like Triton B (40% in methanol) or a simple organic base like triethylamine (0.1 equivalents) is typically effective.
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Addition of Acrylonitrile: To the stirring solution, add acrylonitrile (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction can be exothermic, and a cooling bath may be necessary to maintain the temperature.
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Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) for several hours (2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude residue can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile.
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Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Potential Biological Activity and Therapeutic Targets
While no specific biological studies have been published for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, the 5-aminopyrazole scaffold is a privileged structure in drug discovery. Derivatives have been reported to interact with a range of biological targets, suggesting potential therapeutic applications.
The primary activities associated with this class of compounds include:
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Kinase Inhibition: Many 5-aminopyrazoles are potent inhibitors of various protein kinases, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK), which are involved in inflammatory and oncogenic signaling pathways. The recent FDA approval of Pirtobrutinib, a 5-AP derivative, highlights the clinical relevance of this scaffold as a BTK inhibitor for treating mantle cell lymphoma.
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Anticancer Activity: Beyond kinase inhibition, these compounds have demonstrated broad antiproliferative effects against various cancer cell lines, including liver, cervical, and breast cancer cells.
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Anti-inflammatory and Analgesic Effects: The inhibition of key signaling molecules in inflammatory cascades contributes to the anti-inflammatory properties observed in many pyrazole derivatives.
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Antibacterial and Antiviral Activity: The pyrazole ring is a component of various agents developed to combat bacterial and viral infections.
Safety and Handling
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is classified as an irritant. Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.
Conclusion
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a readily synthesizable derivative of the medicinally important 5-aminopyrazole class. While specific physical and biological data for this exact molecule are sparse in current literature, its structural similarity to a range of biologically active compounds makes it a molecule of interest for further investigation. Its potential as a kinase inhibitor or an anticancer agent warrants exploration by researchers in the field of drug discovery and development. The synthetic protocol outlined in this guide provides a reliable starting point for its preparation and subsequent biological evaluation.
